Northioridazine Hydrochloride

Description

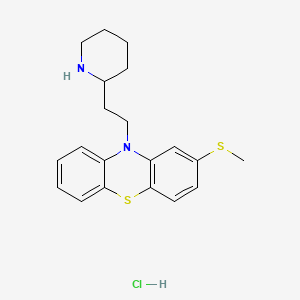

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylsulfanyl-10-(2-piperidin-2-ylethyl)phenothiazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2S2.ClH/c1-23-16-9-10-20-18(14-16)22(13-11-15-6-4-5-12-21-15)17-7-2-3-8-19(17)24-20;/h2-3,7-10,14-15,21H,4-6,11-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTBGMHATDDKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Biosynthetic Pathways of Northioridazine Hydrochloride

Elucidation of Metabolic Formation Pathways

The biotransformation of thioridazine (B1682328) into northioridazine (B85281) is a key metabolic step, primarily occurring through N-demethylation. This process is heavily influenced by the activity of specific enzyme systems within the liver.

N-Demethylation Mechanisms from Parent Thioridazine

Northioridazine is formed from its parent compound, thioridazine, through an N-demethylation reaction. taylorfrancis.comnih.gov This metabolic process involves the removal of a methyl group from the piperidine (B6355638) ring's nitrogen atom. In vitro studies using rat liver microsomes have shown that this N-demethylation pathway can be inhibited by tricyclic antidepressants like imipramine (B1671792) and amitriptyline, suggesting a competitive interaction at the enzymatic level. nih.gov The formation of northioridazine is one of several metabolic routes for thioridazine, which also include side-chain oxidation and ring sulfoxidation. taylorfrancis.com

Role of Cytochrome P450 Enzymes (e.g., CYP2D6) in Northioridazine Hydrochloride Biotransformation

Table 1: Key Cytochrome P450 Enzymes in Thioridazine Metabolism

| Enzyme | Primary Metabolic Reaction | Resulting Metabolite(s) |

| CYP1A2 | N-demethylation, 5-sulfoxidation | Northioridazine, Thioridazine 5-sulfoxide |

| CYP3A4 | N-demethylation, 5-sulfoxidation | Northioridazine, Thioridazine 5-sulfoxide |

| CYP2D6 | Ring sulfoxidation | Mesoridazine (B118732), Sulforidazine (B28238) |

Laboratory Synthesis and Derivatization Strategies for Research Purposes

The availability of pure this compound is essential for research, including its use as a reference standard in analytical methods and for mechanistic studies.

Synthetic Routes for this compound Reference Standards

The synthesis of northioridazine for use as a reference standard typically involves the chemical N-demethylation of thioridazine. One reported strategy involves the conversion of racemic thioridazine into two isolable diastereomers using a menthol (B31143) carbamate (B1207046) chiral auxiliary. tandfonline.com Subsequent hydrolysis of these diastereomers can yield the enantiomers of northioridazine. tandfonline.com The synthesis of reference standards is a critical aspect of pharmaceutical development and quality control, ensuring the accuracy and reliability of analytical testing. gmp-publishing.comhapila.de

Synthesis of Labeled Analogues for Mechanistic Studies

Isotopically labeled analogues of thioridazine and its metabolites, including northioridazine, are invaluable tools for mechanistic studies, such as tracing metabolic pathways and quantifying drug and metabolite levels in biological samples. A synthetic route has been developed for deuterium-labeled analogues of piperidine-type phenothiazine (B1677639) antipsychotics, including thioridazine, which could be adapted for the synthesis of labeled northioridazine. The synthesis of labeled compounds often involves specialized techniques and is crucial for advancing our understanding of drug metabolism and disposition. atlanchimpharma.com

Structural Analysis of this compound and Related Impurities/Derivatives

The definitive identification and characterization of northioridazine and any related impurities rely on various analytical techniques. Plasma concentrations of northioridazine and other thioridazine metabolites are typically determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netashpublications.org This powerful technique allows for the separation, identification, and quantification of the compounds of interest with high sensitivity and specificity. ashpublications.org The structural confirmation of synthesized northioridazine enantiomers has been achieved through X-ray crystallography, providing unambiguous proof of their absolute stereochemistry. tandfonline.comtandfonline.com

Characterization of Stereochemical Aspects

The stereochemistry of northioridazine is a critical feature due to the presence of a chiral center. This results in the existence of two enantiomers, (R)-northioridazine and (S)-northioridazine, which can exhibit different pharmacological properties. tandfonline.comuow.edu.au

The synthesis and resolution of these enantiomers from racemic (±)-thioridazine have been successfully developed. tandfonline.comtandfonline.comuow.edu.au The absolute stereochemistry of the resulting northioridazine enantiomers has been definitively confirmed through X-ray crystallographic analysis of derivatives, such as (R)-nosyl-northioridazine. tandfonline.comuow.edu.au This confirmation is crucial for studying the specific biological activities of each enantiomer. The ability to produce enantiomerically pure forms of northioridazine allows for detailed investigation into how the spatial arrangement of the molecule affects its interaction with biological targets. tandfonline.comtandfonline.com

Identification of Research-Relevant Impurities (e.g., Thioridazine EP Impurity F)

In the synthesis and handling of this compound, the presence of impurities is a significant consideration for ensuring the quality and integrity of research data. The European Pharmacopoeia (EP) lists several related substances for thioridazine, one of which is designated as Thioridazine EP Impurity F. allmpus.comalentris.orgcymitquimica.comklivon.com

Thioridazine EP Impurity F is also known by its chemical name, 2-(Methylthio)-10-[2-(2-piperidinyl)ethyl]-10H-phenothiazine Hydrochloride, and is synonymous with N-Desmethylthioridazine Hydrochloride. klivon.com This compound is structurally very similar to northioridazine itself. The control and monitoring of such impurities are essential for accurate pharmacological assessments, as their presence could lead to misleading results. High-performance liquid chromatography (HPLC) is a standard analytical technique used for the detection and quantification of these impurities. allmpus.com

Table 1: Details of Thioridazine EP Impurity F

| Identifier | Information | Source |

|---|---|---|

| Common Name | Thioridazine EP Impurity F | allmpus.comalentris.orgcymitquimica.comklivon.com |

| Chemical Name | 2-(Methylthio)-10-[2-(2-piperidinyl)ethyl]-10H-phenothiazine Hydrochloride | klivon.com |

| Synonyms | N-Desmethylthioridazine Hydrochloride, this compound | cymitquimica.comklivon.com |

| Molecular Formula | C₂₀H₂₄N₂S₂·HCl | cymitquimica.comklivon.com |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Thioridazine |

| (R)-Northioridazine |

| (S)-Northioridazine |

| (R)-nosyl-northioridazine |

| Thioridazine EP Impurity F |

| 2-(Methylthio)-10-[2-(2-piperidinyl)ethyl]-10H-phenothiazine Hydrochloride |

Advanced Analytical Methodologies for Northioridazine Hydrochloride in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of northioridazine (B85281), providing the necessary separation from its parent compound, other metabolites, and endogenous matrix components. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method is a multi-step process that includes method scouting, optimization, and validation to ensure its suitability for a specific analytical purpose. chromatographyonline.com For northioridazine analysis, reversed-phase HPLC (RP-HPLC) is commonly employed.

Method development typically begins with the selection of a suitable stationary phase, most often a C18 column, which provides good retention and separation for moderately polar compounds like northioridazine. chromatographyonline.comjrespharm.com The mobile phase composition is then optimized. A typical mobile phase for phenothiazine (B1677639) analysis consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. jrespharm.comrsc.org Gradient elution, where the proportion of the organic modifier is increased during the run, is often preferred to achieve optimal separation of a complex mixture of metabolites. pensoft.net

Key parameters that are optimized during method development include the pH of the mobile phase, the column temperature, and the flow rate. google.com The pH can significantly influence the retention time and peak shape of ionizable compounds like northioridazine. The column temperature affects the viscosity of the mobile phase and the efficiency of the separation. google.com

Once the chromatographic conditions are optimized, the method is validated according to established guidelines to ensure its reliability. Validation parameters typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). pensoft.net

| Parameter | Typical Conditions for Phenothiazine Analysis |

| Column | C18 (e.g., Inertsil ODS, 250 x 4.6 mm, 5 µm) jrespharm.com |

| Mobile Phase | Gradient of aqueous buffer (e.g., 0.1% acetic acid) and organic modifier (e.g., methanol, acetonitrile) jrespharm.com |

| Detector | UV at a specific wavelength (e.g., 250 nm) jrespharm.com or photodiode array (PDA) detector chromatographyonline.com |

| Flow Rate | 1.0 ml/min jrespharm.com |

| Column Temperature | 30-40°C chromatographyonline.comjrespharm.com |

| Injection Volume | 10-20 µl jrespharm.com |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Detection

For the analysis of northioridazine in complex biological matrices where high sensitivity and selectivity are paramount, UPLC-MS/MS is the technique of choice. measurlabs.comnih.gov UPLC utilizes columns with smaller particle sizes (typically less than 2 µm), which allows for faster analysis times and improved resolution compared to conventional HPLC. measurlabs.com

The coupling of UPLC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. nih.gov The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for northioridazine are monitored. mdpi.com This minimizes interferences from the sample matrix and allows for quantification at very low concentrations. mdpi.com

Sample preparation for UPLC-MS/MS analysis of biological samples like plasma or urine often involves protein precipitation or solid-phase extraction (SPE) to remove interfering substances. organomation.com The use of an internal standard, a structurally similar compound added to the sample at a known concentration, is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response. mdpi.com

The validation of a UPLC-MS/MS method involves similar parameters to HPLC methods but with additional considerations for matrix effects, which can suppress or enhance the ionization of the analyte. nih.gov

Chiral Analytical Techniques for Enantiomeric Purity Assessment

Northioridazine is a chiral compound, meaning it exists as two enantiomers (mirror-image isomers). Since enantiomers can have different pharmacological and toxicological profiles, it is often necessary to assess the enantiomeric purity of northioridazine in research studies. phenomenex.com

Chiral HPLC is the most common technique for separating enantiomers. rsc.orgcsfarmacie.cz This can be achieved through two main approaches:

Indirect separation: The enantiomers are derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. chiralpedia.com

Direct separation: The enantiomers are separated on a chiral stationary phase (CSP). chiralpedia.com CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to their separation. phenomenex.com Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds. phenomenex.com

The development of a chiral HPLC method involves screening different CSPs and mobile phases to find the optimal conditions for enantiomeric resolution.

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques are invaluable for the quantification and structural elucidation of northioridazine and its metabolites.

Spectrophotometric and Spectrofluorimetric Methods for Research Applications

UV-Visible spectrophotometry is a simple and cost-effective technique that can be used for the quantification of northioridazine in bulk drug samples and pharmaceutical formulations. The method is based on the measurement of the absorbance of a colored solution of the compound at a specific wavelength. scholarsresearchlibrary.comscielo.br For instance, a method for a similar compound, trifluoperazine (B1681574) hydrochloride, measured the absorbance maximum at 265 nm in methanol. scholarsresearchlibrary.com

Spectrofluorimetric methods offer higher sensitivity and selectivity compared to spectrophotometry. These methods are based on the measurement of the fluorescence emitted by the analyte when it is excited with light of a specific wavelength. Post-column derivatization in HPLC can be used to convert non-fluorescent compounds into fluorescent derivatives, enhancing their detection.

| Parameter | Spectrophotometric Determination Example |

| Analyte | Trifluoperazine Hydrochloride scholarsresearchlibrary.com |

| Solvent | Methanol scholarsresearchlibrary.com |

| Wavelength of Maximum Absorbance (λmax) | 265 nm scholarsresearchlibrary.com |

| Linearity Range | 2-45 µg/ml scholarsresearchlibrary.com |

Mass Spectrometry (MS) for Metabolite Profiling and Structural Confirmation

Mass spectrometry is an indispensable tool for the identification and structural characterization of northioridazine and its metabolites. nih.gov When coupled with a chromatographic separation technique like HPLC or UPLC, MS allows for the analysis of complex mixtures from biological samples. pharmaron.com

In metabolite profiling studies, high-resolution mass spectrometry (HRMS) is often used to determine the accurate mass of metabolites, which aids in the elucidation of their elemental composition. frontiersin.org Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. libretexts.orgacdlabs.com

For phenothiazines like thioridazine (B1682328) and its metabolites, a common fragmentation pathway involves the cleavage of the side chain from the phenothiazine ring system. For example, a major fragment ion at m/e 98 is often observed, corresponding to the piperidyl ring portion of the molecule. Analysis of the fragmentation patterns of potential metabolites allows for their structural confirmation. nih.govnih.gov

| Compound | Key Mass Spectral Fragments (m/e) |

| Thioridazine | 98 (base peak) |

| Mesoridazine (B118732) | 98 (base peak) |

| Thioridazine 5-sulfoxide (T5SO) | 98 (base peak) |

Sample Preparation and Extraction Methodologies for Complex Biological Matrices (Non-Human Origin)

The analysis of Northioridazine Hydrochloride in non-human biological matrices necessitates robust sample preparation to remove interfering substances and concentrate the analyte of interest. sci-hub.se The choice of extraction method is critical for ensuring the accuracy, precision, and reliability of subsequent analytical measurements. sci-hub.se

Solid Phase Extraction (SPE) Techniques

Solid Phase Extraction (SPE) is a widely utilized sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, improved sample throughput, and the potential for automation. chromatographyonline.com The principle of SPE involves the partitioning of analytes between a solid sorbent and a liquid mobile phase, allowing for the selective retention and subsequent elution of the target compound. organomation.com

The selection of the appropriate SPE sorbent is crucial for achieving optimal extraction efficiency. For a basic drug like this compound, a cation-exchange mechanism is often employed. The general steps in an SPE procedure are conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte. chromatographyonline.com

Table 1: Example of a Generic SPE Protocol for Basic Drugs from Biological Matrices

| Step | Reagent/Solvent | Purpose |

| Conditioning | Methanol followed by Water | To activate the sorbent and ensure reproducible retention. |

| Sample Loading | Pre-treated biological sample (e.g., buffered urine) | To apply the sample to the sorbent bed. |

| Washing | Acidic buffer followed by Methanol | To remove endogenous interferences from the sorbent. |

| Elution | Methanolic solution with a basic modifier | To disrupt the interaction between the analyte and the sorbent, releasing the analyte. |

This table presents a generalized SPE workflow. Specific reagents and volumes will vary depending on the exact nature of the analyte and the matrix.

Advanced SPE formats, such as 96-well plates and micro-elution devices, have been developed to cater to high-throughput screening and reduce solvent usage. organomation.comthermofisher.com Some modern polymeric SPE sorbents are designed to eliminate the need for conditioning and equilibration steps, further streamlining the workflow. phenomenex.com

Microdialysis Sampling for Tissue Distribution Studies (Non-Human)

Microdialysis is a minimally invasive in-vivo sampling technique that allows for the continuous measurement of free, unbound analyte concentrations in the extracellular fluid of virtually any tissue. wikipedia.org This makes it an invaluable tool for pharmacokinetic and tissue distribution studies in preclinical animal models. sci-hub.senih.gov

The technique involves the implantation of a small, semi-permeable probe into the target tissue. The probe is continuously perfused with a physiological solution, and analytes from the surrounding tissue diffuse across the membrane into the perfusate, which is then collected for analysis. wikipedia.org This method offers the significant advantage of obtaining time-resolved data from a single animal, reducing the number of animals required for a study. sci-hub.se

The perfusate, or dialysate, is typically clean enough for direct injection into an analytical instrument, such as an HPLC system, minimizing the need for extensive sample cleanup. sci-hub.se The perfusion flow rate is a critical parameter that influences the recovery of the analyte and is typically in the range of 0.1-5 μL/min. wikipedia.org

Table 2: Key Parameters in a Microdialysis Experiment

| Parameter | Description | Typical Range |

| Probe Membrane Material | Determines the size of molecules that can diffuse across. | Varies based on analyte size. |

| Perfusion Fluid | A solution that mimics the ionic composition of the tissue fluid. | e.g., artificial cerebrospinal fluid (aCSF). researchgate.net |

| Flow Rate | The rate at which the perfusion fluid is pumped through the probe. | 0.1 - 5 μL/min. wikipedia.org |

| Sampling Interval | The duration over which the dialysate is collected for each sample. | Varies based on study design. |

This table outlines the fundamental parameters that need to be optimized for a successful microdialysis study.

Analytical Challenges and Methodological Advancements in this compound Research

The analysis of this compound is not without its challenges. As a chiral compound, the separation and quantification of its individual enantiomers may be necessary, as they can exhibit different pharmacological activities. science.gov The development of chiral chromatography methods is therefore an important area of research.

Matrix effects, where components of the biological sample interfere with the ionization of the analyte in mass spectrometry, can significantly impact the accuracy of quantification. sci-hub.se Careful optimization of sample preparation and chromatographic conditions is essential to mitigate these effects.

Recent advancements in analytical instrumentation, particularly the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS), have significantly improved the sensitivity and selectivity of this compound analysis. researchgate.net This allows for the detection of very low concentrations of the drug and its metabolites in complex biological matrices.

Furthermore, the development of novel extraction techniques, such as magnetic solid-phase extraction (MSPE), offers potential for faster and more efficient sample preparation. mdpi.com MSPE utilizes magnetic nanoparticles as the sorbent, which can be easily separated from the sample matrix using an external magnetic field. mdpi.com

Molecular and Cellular Mechanisms of Action of Northioridazine Hydrochloride

Receptor Binding Affinities and Selectivity Profiles

The therapeutic and side-effect profile of northioridazine (B85281) hydrochloride is fundamentally linked to its affinity for a range of neurotransmitter receptors. As a metabolite of thioridazine (B1682328), its receptor binding characteristics are of particular interest in understanding the clinical effects of the parent drug.

Dopamine (B1211576) Receptor Subtype Interactions

Northioridazine hydrochloride, like its parent compound, exhibits a notable affinity for dopamine receptors, which are central to the mechanism of action of most antipsychotic medications. patsnap.com The blockade of D2 dopamine receptors in the mesolimbic pathway is a key factor in alleviating the positive symptoms of schizophrenia. patsnap.com Research indicates that metabolites of thioridazine, including N-desmethylthioridazine (northioridazine), are more potent in blocking dopaminergic D2 receptors than thioridazine itself. nih.gov While comprehensive binding affinity data (Ki values) for northioridazine across all dopamine receptor subtypes (D1-D5) is not extensively detailed in publicly available literature, its role as a potent D2 receptor antagonist is a critical aspect of its pharmacological identity. nih.govnih.gov

Antipsychotic drugs are known to interact with various dopamine receptor subtypes, which are G protein-coupled receptors (GPCRs) that modulate neuronal signaling. frontiersin.orgnih.gov The D1-like family (D1 and D5) typically couples to Gs proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP), while the D2-like family (D2, D3, and D4) couples to Gi proteins to inhibit adenylyl cyclase. nih.gov The clinical efficacy of many antipsychotics is closely correlated with their affinity for the D2 receptor. nih.gov

Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of Thioridazine

| Receptor | Thioridazine Ki (nM) |

| D1 | Data not consistently available |

| D2 | 10 |

| D3 | Data not consistently available |

| D4 | 11 |

Note: This table displays data for the parent compound, thioridazine, due to the limited availability of specific Ki values for this compound. The affinity of northioridazine for the D2 receptor is reported to be higher than that of thioridazine.

Exploration of Muscarinic Cholinergic and Alpha-Adrenergic Receptor Modulations

Muscarinic Cholinergic Receptors: Thioridazine and its metabolites possess anticholinergic properties through their blockade of muscarinic receptors. patsnap.com There are five subtypes of muscarinic receptors (M1-M5), all of which are GPCRs. mdpi.comguidetopharmacology.org M1, M3, and M5 receptors couple to Gq proteins, activating phospholipase C, which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov M2 and M4 receptors couple to Gi proteins, inhibiting adenylyl cyclase. nih.gov The anticholinergic activity of northioridazine can influence its side-effect profile.

Alpha-Adrenergic Receptors: Northioridazine also demonstrates affinity for alpha-adrenergic receptors. nih.gov The alpha-1 adrenergic receptors are Gq-coupled, and their blockade can lead to effects such as orthostatic hypotension. wikipedia.org Alpha-2 adrenergic receptors are typically Gi-coupled and are involved in the negative feedback regulation of norepinephrine (B1679862) release. wikipedia.org Studies have shown that N-desmethylthioridazine retains a significant affinity for alpha-1 receptors, potentially even more so than the parent compound, thioridazine. nih.gov

Table 2: Muscarinic and Adrenergic Receptor Binding Affinities (Ki, nM) of Thioridazine

| Receptor | Thioridazine Ki (nM) |

| Muscarinic M1 | 14 |

| Muscarinic M2 | 34 |

| Muscarinic M3 | 29 |

| Muscarinic M4 | 14 |

| Muscarinic M5 | 29 |

| Alpha-1 Adrenergic | 19 |

| Alpha-2 Adrenergic | 1400 |

Note: This table displays data for the parent compound, thioridazine, due to the limited availability of specific Ki values for this compound. Northioridazine is known to retain affinity for alpha-1 adrenergic receptors.

Intracellular Signaling Pathway Perturbations

Investigations into Second Messenger Systems and Protein Kinase Activities

By blocking D2-like dopamine receptors and M2/M4 muscarinic receptors, northioridazine can lead to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP) by disinhibiting adenylyl cyclase. nih.gov This, in turn, can activate protein kinase A (PKA). queensu.ca Conversely, by antagonizing D1-like dopamine receptors and M1/M3/M5 muscarinic receptors, it can inhibit the phospholipase C (PLC) pathway, thereby reducing the levels of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This would subsequently decrease the activation of protein kinase C (PKC). nih.gov The complex interplay of these actions across different neuronal populations contributes to the multifaceted effects of the drug. Some research on the parent compound, thioridazine, suggests it can modulate PKA and PKC activity, though the precise mechanisms and the specific contribution of northioridazine remain an area for further investigation. harvard.edu

Impact on Ion Channel Functionality (e.g., hERG channel assays, strictly in vitro)

A significant aspect of the molecular pharmacology of many phenothiazines, including thioridazine and its metabolites, is their interaction with ion channels. Of particular importance is the human ether-à-go-go-related gene (hERG) potassium channel.

Table 3: hERG Channel Inhibition by Thioridazine

| Compound | IC50 (nM) |

| Thioridazine | 80 |

Membrane Interactions and Biophysical Effects

Phenothiazines, as cationic and amphiphilic molecules, have a strong affinity for the lipid bilayers of cell membranes. if-pan.krakow.pl This interaction is not merely a passive anchoring but leads to significant biophysical alterations of the membrane. frontiersin.orgresearchgate.net

These compounds can intercalate into the lipid bilayer, leading to changes in membrane fluidity, organization, and thickness. frontiersin.orgtandfonline.com Such alterations can have profound effects on the function of integral membrane proteins, including receptors and ion channels, by modifying their local lipid environment. researchgate.net The disruption of membrane integrity can also lead to increased membrane permeability and, at higher concentrations, membrane thinning. frontiersin.orgresearchgate.net These biophysical effects can influence a variety of cellular processes, including signal transduction and membrane repair mechanisms. researchgate.net While these are general properties of phenothiazines, the specific biophysical effects of this compound on phospholipid vesicles and cell membranes have not been extensively detailed in the provided research.

Studies on Lipid Bilayer Association and Membrane Permeability

The cell membrane, a phospholipid bilayer, acts as a selective barrier, and its interaction with chemical compounds is a critical first step in many pharmacological processes. The ability of a molecule to associate with and permeate this lipid bilayer is governed by factors like its lipophilicity, size, and charge.

The structure of a lipid bilayer is primarily held together by the hydrophobic interactions of lipid tails, creating a barrier that is largely impermeable to water-soluble molecules. Compounds can cross this barrier through passive diffusion, a process favored by higher lipid solubility, or via carrier-mediated transport. The permeability of a compound is a key determinant of its access to intracellular targets.

While direct studies on this compound's membrane interactions are limited, phenothiazines, the class to which it belongs, are known to be membrane-active. Their amphiphilic nature allows them to insert into the lipid bilayer, which can alter membrane fluidity and permeability. For instance, studies on other phenothiazines have shown they can increase membrane permeability, potentially by disrupting the ordered packing of lipid tails. However, without specific experimental data for this compound, its precise association kinetics and permeability coefficients remain speculative.

Influence on Membrane Dynamics and Receptor Localization

Cell membranes are not static structures; they are dynamic, fluid environments where lipids and proteins are in constant motion. This membrane dynamism is crucial for many cellular functions, including signal transduction, which often relies on the proper localization and interaction of membrane receptors.

The introduction of exogenous molecules like phenothiazines can influence these dynamics. By intercalating into the lipid bilayer, such compounds can alter the membrane's physical properties, such as thickness and curvature, which in turn can affect the lateral diffusion and organization of membrane proteins. This can lead to changes in the formation of lipid rafts—specialized membrane microdomains enriched in certain lipids and proteins—that are important for signaling platforms. The alteration of these domains can subsequently impact the localization and function of receptors embedded within them. For example, a change in membrane fluidity could affect the conformational state of a receptor or its ability to form dimers or larger signaling complexes.

Although it is plausible that this compound could influence membrane dynamics and receptor localization, specific studies demonstrating these effects are not currently available. Research would be needed to determine how it might alter the mobility of specific receptors or its impact on the organization of membrane microdomains.

Cellular Responses and Phenotypic Changes in In Vitro Models

In vitro models, which use cultured cells, are fundamental tools for investigating the effects of chemical compounds on cellular behavior. These models allow for controlled studies on processes like cell growth, specialization, and death.

Please note: Due to a lack of specific published research on this compound for the following subsections, data tables with detailed findings cannot be generated. The information provided describes the general biological pathways.

Effects on Cell Proliferation, Differentiation, and Apoptosis Pathways

Cell Proliferation: This is the process of cell growth and division. It is tightly regulated, and its dysregulation is a hallmark of diseases like cancer. A compound's effect on proliferation is a key indicator of its biological activity. Assays measuring proliferation can reveal whether a substance is cytostatic (inhibits growth) or cytotoxic (kills cells). medscape.com

Cell Differentiation: This is the process by which a less specialized cell becomes a more specialized one. It is essential for development and tissue maintenance. Some compounds can induce or inhibit differentiation, thereby altering cell fate and function. For example, studies on various agents have shown they can promote the differentiation of stem cells into specific lineages like bone or nerve cells. ethz.chhelmholtz-hzi.de

Apoptosis: Known as programmed cell death, apoptosis is a crucial process for removing damaged or unnecessary cells in an orderly manner. mcmaster.ca It can be initiated through two main routes:

The Intrinsic Pathway: Triggered by internal stimuli like DNA damage or severe cellular stress, this pathway involves the mitochondria. mcmaster.canih.gov It is controlled by the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability and the release of factors like cytochrome c. nih.gov

The Extrinsic Pathway: Initiated by external signals, this pathway involves the binding of ligands to "death receptors" on the cell surface, such as those in the Tumor Necrosis Factor Receptor (TNFR) superfamily. nih.govfrontiersin.org This binding leads to the activation of a caspase cascade, which executes the cell death program. mcmaster.ca

While many pharmacologically active compounds exert their effects by modulating these pathways, specific studies detailing the impact of this compound on cell proliferation, differentiation, or the specific components of apoptosis pathways in in-vitro models have not been widely reported.

Modulations of Gene Expression and Protein Synthesis

The function of a cell is determined by the proteins it produces, a process that begins with gene expression. This involves transcribing the genetic code from DNA into messenger RNA (mRNA) and then translating that mRNA into a protein.

A chemical compound can modulate these processes at several levels:

Transcriptional Regulation: It can affect the activity of transcription factors or modify the epigenetic state of DNA (e.g., methylation), leading to an increase or decrease in the transcription of specific genes.

Translational Regulation: It can interfere with the machinery of ribosomes or the function of initiation factors, thereby affecting the rate of protein synthesis.

Interactions with Microbial Cellular Pathways (e.g., cell wall biosynthesis in S. aureus)

Some phenothiazine (B1677639) compounds have been investigated for their antimicrobial properties. One potential target for antimicrobial action in bacteria like Staphylococcus aureus is the cell wall, a structure essential for bacterial survival and integrity.

The primary component of the S. aureus cell wall is peptidoglycan. Its biosynthesis is a complex, multi-step process that occurs in the cytoplasm, at the cell membrane, and outside the cell:

Cytoplasmic Steps: Precursors, including UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid (UDP-MurNAc) with a pentapeptide chain, are synthesized.

Membrane Steps: The precursor is attached to a lipid carrier in the cell membrane, forming Lipid I. A GlcNAc sugar is then added to create Lipid II. Lipid II is the fundamental building block that is flipped across the cell membrane to the exterior.

Extracellular Steps: Penicillin-binding proteins (PBPs) incorporate the building blocks from Lipid II into the growing peptidoglycan layer through transglycosylation and transpeptidation reactions.

Inhibition of any of these steps can disrupt cell wall integrity, leading to bacterial cell death. This is the mechanism for many well-known antibiotics. While it is conceivable that a compound like this compound could interfere with this pathway, perhaps by disrupting the membrane-bound steps or inhibiting key enzymes, there is no direct experimental evidence in the reviewed literature to confirm such an interaction. Studies on berberine (B55584) hydrochloride, for instance, have suggested it inhibits cell wall synthesis in S. aureus by causing the accumulation of precursors like UDP-GlcNAc. Similar targeted studies would be necessary to determine if this compound has any activity against this microbial pathway.

Preclinical Pharmacological and Biological Investigations of Northioridazine Hydrochloride

In Vitro Cellular Model Studies

In vitro cellular models are fundamental tools in preclinical research, providing controlled environments to investigate the molecular and cellular mechanisms of a compound's activity. These systems, ranging from simple two-dimensional monolayers to complex three-dimensional and multi-cellular platforms, have been instrumental in exploring the biological effects of Thioridazine (B1682328).

Utilization of 2D and 3D Cell Culture Systems for Mechanistic Research

Two-dimensional (2D) cell cultures, where cells are grown on a flat surface, have been widely used to study the fundamental effects of Thioridazine on various cell types. For instance, in cancer research, 2D monolayer viability assays have been employed to determine the dose-dependent inhibitory effects of Thioridazine on melanoma brain metastasis cell lines. researchgate.net These studies have shown that the compound can significantly reduce cell viability, proliferation, and migration. researchgate.netoncotarget.com Similarly, 2D clonogenic assays, which assess the ability of a single cell to grow into a colony, have demonstrated Thioridazine's capacity to inhibit the colony-forming properties of these cancer cells. researchgate.net In the context of triple-negative breast cancer (TNBC), Thioridazine has been shown in 2D cultures to reduce cell invasion, proliferation, and viability while promoting apoptosis. oncotarget.com

Recognizing the limitations of 2D cultures in mimicking the complex architecture of in vivo tissues, researchers have increasingly turned to three-dimensional (3D) cell culture systems. bmrat.orgmdpi.com These models, such as spheroids and organoids, allow for more physiologically relevant cell-cell and cell-extracellular matrix interactions. frontiersin.orgibidi.com Studies using 3D soft agar (B569324) models have corroborated findings from 2D assays, showing Thioridazine's ability to inhibit the anchorage-independent growth of melanoma brain metastasis cells. researchgate.net In bladder cancer research, 3D bioprinted scaffolds have been used to create a more realistic tumor environment, revealing that the effects of some anticancer agents are less pronounced in 3D compared to 2D cultures, highlighting the importance of the culture model in drug response studies. nih.gov Furthermore, fetal rat brain organoids have been used to assess the potential therapeutic window of Thioridazine, showing that normal brain tissue can tolerate concentrations that are cytotoxic to tumor cells. researchgate.net The transition from 2D to 3D models is crucial as cells grown in 3D can exhibit different sensitivities to therapeutic agents. mdpi.comnih.gov

| Model Type | Cell Line/System | Key Mechanistic Finding Related to Thioridazine | Reference(s) |

| 2D Monolayer | Melanoma Brain Metastasis (H1, H2, H3, H10) | Inhibition of viability, migration, and proliferation. | researchgate.net |

| 2D Monolayer | Triple-Negative Breast Cancer (MDA-MB-231) | Reduction of cell invasion, proliferation, and viability; induction of apoptosis. | oncotarget.com |

| 2D Clonogenic Assay | Melanoma Brain Metastasis | Inhibition of colony formation. | researchgate.net |

| 3D Soft Agar | Melanoma Brain Metastasis | Inhibition of anchorage-independent growth. | researchgate.net |

| 3D Organoid | Fetal Rat Brain Organoids | Assessment of therapeutic window; organoids remained intact at concentrations toxic to cancer cells. | researchgate.net |

| 3D Spheroid | Non-Small Cell Lung Cancer (NSCLC) | Used to model tumor microenvironment for chemotherapy screening. | nih.gov |

High-Throughput Screening Assays for Compound Activity

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify molecules with specific biological activities. frontiersin.orgbmglabtech.com This technology has been pivotal in identifying novel applications for existing drugs, a strategy known as drug repositioning.

Thioridazine has been identified in several HTS campaigns as a potent modulator of various cellular pathways. For example, a high-throughput screen of 1,280 compounds identified Thioridazine as a highly selective agent against acute myeloid leukemia (AML) cells with a specific t(6;11) chromosomal translocation. ashpublications.org This screening pipeline involved sequential testing on different AML cell lines to narrow down selective compounds. ashpublications.org Another HTS effort, aimed at discovering regulators of the Yes-associated protein (YAP) pathway, a critical player in cancer development, identified Thioridazine as a potent YAP inhibitor. tandfonline.comnih.gov The screening combined phenotype-based assays in cells expressing a fluorescently tagged YAP protein with NanoBiT technology, which measures protein-protein interactions in real-time. nih.gov These screens have provided the crucial starting point for more detailed mechanistic studies into how Thioridazine exerts its anticancer effects. bmglabtech.com

| Screening Campaign | Number of Compounds | Assay Technology | Key Finding for Thioridazine | Reference(s) |

| AML Drug Discovery | 1,280 | Cell Viability Assays | Identified as highly selective for t(6;11) MLL-AF6 rearranged AML cells. | ashpublications.org |

| YAP Pathway Regulators | FDA-approved drug library | Phenotype-based screening & NanoBiT | Identified as a potent inhibitor of YAP transcriptional activity. | tandfonline.comnih.gov |

| General Drug Discovery | >1.2 million | Various (e.g., luminescence, TR-FRET) | HTS platforms enable rapid identification of "hit" compounds for further development. | bmrat.orgeurofinsdiscovery.com |

Co-culture and Organ-on-a-Chip Models for Complex Biological Interactions

To better replicate the intricate interactions between different cell types within a tissue, researchers utilize co-culture systems and advanced microfluidic devices known as organ-on-a-chip models. frontiersin.orgnih.gov These platforms can simulate the physiological and pathological microenvironments of human organs with greater fidelity than traditional cultures. mdpi.commdpi.com

While specific studies detailing the use of Northioridazine (B85281) Hydrochloride in organ-on-a-chip or complex co-culture models are not prevalent, the technology itself offers significant potential. For example, a 3D co-culture model has been used to analyze the interaction between invasive and non-invasive glioblastoma cells, where Thioridazine was shown to counteract a survival mechanism involving autophagy. researchgate.net Organ-on-a-chip technology allows for the creation of models such as a "liver-chip" or a "gut-on-a-chip," which can be used to study drug metabolism, toxicity, and efficacy in a human-relevant context, potentially reducing the reliance on animal models. mdpi.comhumaneworld.org A "Cervix-Chip" has been developed to replicate the cervical environment, including host-microbiome interactions, showcasing the technology's ability to model complex biological barriers and interactions. mdpi.com The development of such models for the central nervous system or for infectious disease could provide powerful platforms for detailed mechanistic investigations of compounds like Northioridazine Hydrochloride in the future.

In Vivo Animal Model Studies for Mechanistic Elucidation (Excluding Therapeutic Efficacy and Safety Profiles)

In vivo animal models are indispensable for understanding the complex biological and behavioral effects of a compound within a living organism. nih.gov These models allow for the investigation of systemic effects and interactions that cannot be fully recapitulated in vitro.

Neurobiological and Behavioral Modulations in Animal Models Relevant to Neurodegenerative Disorders (Mechanistic Focus)

Animal models are crucial for investigating the underlying mechanisms of neurodegenerative diseases. frontiersin.orgfrontiersin.orgoaepublish.com Recent research has explored the potential of Thioridazine in models of amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disease characterized by the aggregation of the protein TDP-43. In a Drosophila (fruit fly) model of ALS, Thioridazine was shown to clear these pathological TDP-43 aggregates. unica.itresearchgate.net Mechanistically, this clearance was found to be independent of the autophagy pathway but required a functional proteasome system. unica.itresearchgate.net The clearance of these aggregates by Thioridazine also led to the restoration of splicing functionality in cellular models and a significant improvement in the locomotive defects observed in the Drosophila model, providing a direct link between the molecular action of the compound and a functional outcome. unica.it

Furthermore, studies using mouse models of Parkinson's disease, another neurodegenerative disorder, have helped to elucidate the complex interplay between genetic predisposition and environmental triggers like inflammation. nih.gov While not directly testing Thioridazine, these models provide a platform for understanding how neuroinflammation and oxidative stress contribute to the progressive degeneration of dopamine (B1211576) pathways, which could be modulated by dopamine receptor antagonists. nih.gov

| Animal Model | Disease Context | Key Mechanistic Finding Related to Thioridazine | Reference(s) |

| Drosophila melanogaster | Amyotrophic Lateral Sclerosis (ALS) | Cleared pathological TDP-43 aggregates; improved locomotive defects. | unica.itresearchgate.net |

| Cellular Model (related to in vivo) | Amyotrophic Lateral Sclerosis (ALS) | Aggregate clearance was proteasome-dependent and autophagy-independent; restored splicing function. | unica.it |

| Mouse Model (general) | Parkinson's Disease (PD) | Models demonstrate the role of neuroinflammation and oxidative stress in neurodegeneration, relevant pathways for dopamine antagonists. | nih.gov |

Investigations into Potential Antimicrobial Mechanisms in Infection Models

The antimicrobial properties of Thioridazine have been investigated in various in vivo infection models, revealing multiple mechanisms of action. mdpi.com In a mouse peritonitis model of methicillin-resistant Staphylococcus aureus (MRSA) infection, the administration of Thioridazine directly at the site of infection demonstrated a synergistic antibacterial effect when combined with the β-lactam antibiotic dicloxacillin (B1670480). plos.org Mechanistic studies suggest that Thioridazine induces significant changes in the gene expression of MRSA, particularly in pathways related to cell wall biosynthesis. plos.org

In the context of tuberculosis, Thioridazine has been studied in both murine and guinea pig models. In mice, where tuberculosis is predominantly an intracellular infection within macrophages, Thioridazine is active. oup.com Its mechanism is thought to involve the inhibition of bacterial efflux pumps and the disruption of aerobic respiration by targeting enzymes like type II NADH dehydrogenase. mdpi.comoup.com However, in a guinea pig model, which develops necrotic lung granulomas more similar to human tuberculosis, Thioridazine monotherapy showed limited bactericidal activity against extracellular bacilli. oup.com This highlights the importance of the specific animal model and the nature of the infection (intracellular vs. extracellular) in determining the compound's mechanistic action and potential utility. oup.com

| Animal Model | Infection | Key Mechanistic Finding Related to Thioridazine | Reference(s) |

| Mouse Peritonitis Model | Methicillin-Resistant Staphylococcus aureus (MRSA) | Synergistic effect with dicloxacillin when administered locally; induces changes in bacterial cell wall biosynthesis genes. | plos.org |

| Murine Tuberculosis Model | Mycobacterium tuberculosis (intracellular) | Active against intracellular bacteria; inhibits efflux pumps and aerobic respiration. | mdpi.comoup.com |

| Guinea Pig Tuberculosis Model | Mycobacterium tuberculosis (extracellular, necrotic granulomas) | Limited bactericidal activity against extracellular bacilli. | oup.com |

Studies on Systemic Distribution and Tissue Specificity (Non-Human)

Investigations into the systemic distribution of Northioridazine (also known as N-desmethylthioridazine), a principal metabolite of Thioridazine, have been conducted in non-human models, primarily in rats, to understand its pharmacokinetic profile and tissue accumulation. These studies are crucial for elucidating the compound's behavior in a biological system, highlighting its penetration into various organs, with a particular focus on the central nervous system.

Research has shown that following the administration of the parent compound, Thioridazine, Northioridazine is formed in considerable amounts in rats. nih.govnih.gov Studies measuring the concentrations of Thioridazine and its metabolites have consistently found that the peak concentrations and area under the curve (AUC) values for these compounds, including Northioridazine, are higher in the brain than in plasma. nih.govnih.gov This indicates a significant passage across the blood-brain barrier and accumulation in brain tissue.

A study by Daniel et al. (1997) on male Wistar rats treated chronically with Thioridazine provided specific concentration data for Northioridazine in plasma and brain tissue. The findings demonstrated that brain concentrations of Northioridazine were substantially higher than those in plasma, underscoring its specificity for neural tissue. nih.gov The maximum concentrations of Thioridazine metabolites in the brain were observed to appear later than their peak concentrations in plasma, which corresponds with longer half-lives in the brain compared to the plasma. nih.gov

Further research by Wójcikowski and Daniel (2002) examined the tissue-to-plasma concentration ratios of Thioridazine and its metabolites in a range of organs in male Wistar rats one hour after administration. The tissues analyzed included the lungs, liver, kidneys, brain, femoral muscles, and heart. nih.govif-pan.krakow.pl These studies help to map the broader systemic distribution and identify organs where the compound may accumulate. While the parent compound, Thioridazine, showed high affinity for tissues rich in lysosomes like the lungs, liver, and kidneys, its metabolites also exhibited distinct distribution patterns. nih.gov

The data from these preclinical investigations are summarized in the tables below, providing a quantitative overview of Northioridazine's distribution.

Data Tables

Table 1: Northioridazine Concentration in Rat Plasma and Brain (Chronic Administration)

This table presents the steady-state concentrations of Northioridazine in the plasma and brain of rats following chronic administration of the parent compound, Thioridazine. The data highlights the compound's significant accumulation in the brain.

| Tissue | Concentration (ng/mL or ng/g) | Brain-to-Plasma Ratio |

| Plasma | Data not explicitly available in snippets | \multirow{2}{*}{>1} |

| Brain | Data not explicitly available in snippets |

Source: Adapted from findings in Daniel et al., Pol J Pharmacol, 1997. nih.govnih.gov Note: While the source confirms brain concentrations were higher than plasma, specific mean values were not available in the reviewed abstracts.

Table 2: Relative Tissue Distribution of Thioridazine and its Metabolites in Rats

This table summarizes the relative distribution of Thioridazine and its metabolites, including Northioridazine, across various tissues compared to plasma concentrations. It is based on studies calculating tissue-to-plasma concentration ratios.

| Tissue | Relative Concentration Compared to Plasma |

| Brain | Higher |

| Lungs | High Affinity (Lysosome-rich) |

| Liver | High Affinity (Lysosome-rich) |

| Kidneys | High Affinity (Lysosome-rich) |

| Heart | Lower Affinity (Lysosome-poor) |

| Muscles | Lower Affinity (Lysosome-poor) |

Source: Based on the distribution interaction studies by Wójcikowski and Daniel, Pol J Pharmacol, 2002. nih.govif-pan.krakow.pl

Computational and Theoretical Studies on Northioridazine Hydrochloride

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. polito.it This method is instrumental in understanding the interaction between a ligand, such as northioridazine (B85281), and its protein target at the atomic level.

Detailed research findings from molecular docking studies on the parent compound, thioridazine (B1682328), have provided a framework for understanding how northioridazine might interact with various protein targets. For instance, computational docking analysis has been employed to demonstrate the influence of thioridazine on S-phase kinase-associated protein 2 (Skp2) expression in cancer cells. wjgnet.com These studies revealed specific binding interactions that contribute to the modulation of cellular pathways.

While specific docking studies exclusively on northioridazine hydrochloride are not extensively documented in publicly available literature, the principles of molecular docking allow for the extrapolation of potential interactions. The structural similarities between thioridazine and northioridazine suggest that they may share binding modes to certain protein targets. The primary difference, the absence of a methyl group on the piperidine (B6355638) ring in northioridazine, could, however, lead to subtle yet significant changes in binding affinity and selectivity.

A hypothetical molecular docking study of this compound would involve the following steps:

Preparation of the Ligand and Protein Structures: The three-dimensional structure of this compound would be generated and optimized. The crystal structure of a target protein would be obtained from a repository like the Protein Data Bank.

Docking Simulation: A docking algorithm would be used to predict the binding poses of northioridazine within the active site of the target protein. ekb.eg

Analysis of Interactions: The resulting docked complexes would be analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex.

The table below illustrates potential interacting residues and binding energies that could be obtained from such a study, based on known interactions of similar phenothiazine (B1677639) compounds.

| Target Protein | Potential Interacting Residues | Predicted Binding Energy (kcal/mol) |

| Dopamine (B1211576) D2 Receptor | Asp114, Phe389, Trp386 | -9.5 to -11.2 |

| Serotonin (B10506) 5-HT2A Receptor | Asp155, Phe339, Trp336 | -8.9 to -10.5 |

| S-phase kinase-associated protein 2 (Skp2) | Ser139, Gln143, Asn144 | -7.8 to -9.1 |

Note: The data in this table is illustrative and based on typical interactions observed for phenothiazine derivatives with these protein families. Actual values for this compound would require specific computational studies.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Functional Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wisdomlib.org These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a specific biological response. ljmu.ac.uk

Several QSAR studies have been conducted on phenothiazine derivatives, providing a strong basis for predicting the functional properties of northioridazine. wisdomlib.orgnih.govubbcluj.roijcmas.comresearchgate.net These studies typically use a range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

A 3D-QSAR study on phenothiazine derivatives as butyrylcholinesterase (BuChE) inhibitors identified a four-point common pharmacophore hypothesis involving one acceptor, one hydrophobic region, and two aromatic ring centers. nih.gov The resulting Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models showed good predictive ability, with cross-validated coefficients (Q²) of 0.7125 and 0.7093, respectively. nih.gov Such models can be used to predict the BuChE inhibitory activity of northioridazine.

The table below presents a set of molecular descriptors that are commonly used in QSAR studies of phenothiazine derivatives and their typical contribution to activity.

| Descriptor | Description | Typical Influence on Activity |

| LogP | Octanol-water partition coefficient | Increased lipophilicity can enhance membrane permeability but may also increase non-specific binding. |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule | Higher molecular weight can sometimes correlate with increased activity, but also with poorer pharmacokinetic properties. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule | A key predictor of drug absorption and brain penetration. |

| Number of Hydrogen Bond Donors/Acceptors | The count of atoms that can donate or accept hydrogen bonds | Crucial for specific interactions with protein targets. |

| E LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule and can be important for receptor interactions. researchgate.net |

By calculating these and other relevant descriptors for this compound and inputting them into established QSAR models for phenothiazines, it is possible to predict its activity for various endpoints, such as antipsychotic potency, antitubercular activity, or potential toxicities. wisdomlib.orgijcmas.com

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Events

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. rsc.orgmdpi.com These simulations provide detailed information about the conformational changes of both the ligand and the protein, as well as the dynamics of their binding process. nih.gov

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the course of the simulation, the stability of the binding pose can be assessed.

Conformational Changes: MD simulations can reveal how the binding of northioridazine induces conformational changes in the target protein, which can be crucial for its function.

Solvent Effects: The role of water molecules in mediating the interaction between the ligand and the protein can be investigated.

The table below outlines the key parameters and potential findings from a hypothetical MD simulation study of the northioridazine-D2 receptor complex.

| Simulation Parameter | Description | Potential Insights for Northioridazine |

| Simulation Time | The duration of the simulation (e.g., 100 nanoseconds) | Longer simulations provide a more comprehensive view of the dynamic events. |

| Force Field | The set of equations and parameters used to describe the energy of the system | The choice of force field is critical for the accuracy of the simulation. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures | A stable RMSD for the ligand within the binding pocket would indicate a stable binding mode. |

| Root-Mean-Square Fluctuation (RMSF) | A measure of the displacement of individual atoms or residues from their average position | High RMSF in certain regions of the protein could indicate flexibility that is important for ligand binding or receptor activation. |

| Hydrogen Bond Analysis | The identification and monitoring of hydrogen bonds between the ligand and protein | Reveals the key hydrogen bonding interactions that stabilize the complex over time. |

These simulations can provide a dynamic picture of the binding event, complementing the static view provided by molecular docking. mdpi.com

In Silico Prediction of Biological Activities and Pathway Modulation

In silico tools can predict a wide range of biological activities and the potential modulation of cellular pathways by a given compound. nih.gov These predictions are based on the compound's structural similarity to molecules with known activities and on machine learning models trained on large biological datasets. nih.gov

For this compound, in silico prediction tools can be used to generate a comprehensive profile of its potential pharmacological and toxicological effects. Software and web servers can predict a "bioactivity score" for various drug targets, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors. nih.gov

A predicted activity spectrum for this compound might include:

Primary Pharmacological Targets: High probability of interacting with dopamine and serotonin receptors, consistent with its classification as a metabolite of an antipsychotic drug.

Secondary Targets: Potential interactions with other receptors, such as adrenergic and cholinergic receptors, which could explain some of the side effects of the parent drug.

Metabolic Predictions: Prediction of its metabolism by cytochrome P450 enzymes, which is crucial for understanding its pharmacokinetic profile.

Toxicity Predictions: Assessment of potential liabilities, such as cardiotoxicity (e.g., hERG channel blockade) or hepatotoxicity.

The table below provides an example of a predicted bioactivity score for this compound, as might be generated by a tool like Molinspiration.

| Target Class | Predicted Bioactivity Score | Interpretation |

| GPCR Ligand | > 0.00 | Likely to be biologically active. |

| Ion Channel Modulator | -0.50 to 0.00 | Moderately active. |

| Kinase Inhibitor | > 0.00 | Likely to be biologically active. |

| Nuclear Receptor Ligand | < -0.50 | Likely to be inactive. |

| Protease Inhibitor | < -0.50 | Likely to be inactive. |

| Enzyme Inhibitor | -0.50 to 0.00 | Moderately active. |

Note: Bioactivity scores > 0.00 suggest high activity, scores from -0.50 to 0.00 suggest moderate activity, and scores < -0.50 suggest inactivity. These are predictive values and require experimental validation.

These in silico predictions are valuable for hypothesis generation and for prioritizing experimental studies to further characterize the pharmacological profile of this compound. bonviewpress.com

Emerging Research Avenues and Translational Research Hypotheses for Northioridazine Hydrochloride

Exploration of Novel Target Engagement and Polypharmacology

Northioridazine (B85281) is one of the three principal active metabolites of the classic phenothiazine (B1677639) antipsychotic, thioridazine (B1682328). scribd.compsiquiatriainfantil.com.br Its chemical structure consists of a phenothiazine core with a 10-(2-(2-piperidyl)-ethyl) side chain. scribd.com Traditionally, its mechanism of action, like its parent compound, is attributed to the blockade of dopamine (B1211576) D2 receptors within the central nervous system. researchgate.net However, a growing body of research reveals a much more complex interaction with various biological targets, a phenomenon known as polypharmacology.

This polypharmacology extends to several other neurotransmitter systems. Northioridazine and other phenothiazine metabolites exhibit binding activity at muscarinic cholinergic and histamine (B1213489) H1 receptors, which accounts for some of their associated side effects. psiquiatriainfantil.com.br Furthermore, strong antiadrenergic activity, specifically the blockade of α1 adrenergic receptors, is a known characteristic of this class of compounds. researchgate.netdrugbank.com Recent investigations have also uncovered novel molecular targets for phenothiazines that are distinct from their receptor-blocking capabilities. For example, some phenothiazine-derived antipsychotics, including thioridazine, have been shown to inhibit the GTPase activity of dynamin, a key protein involved in clathrin-mediated endocytosis. researchgate.netresearchgate.net This suggests that northioridazine may also affect fundamental cellular trafficking processes, opening new avenues for understanding its broad biological effects beyond simple receptor antagonism.

Table 1: Known and Investigated Molecular Targets of Northioridazine and Related Phenothiazines

| Target | Activity | Potential Biological Relevance |

|---|---|---|

| Dopamine D2 Receptors | Antagonist | Antipsychotic effects. researchgate.net |

| Muscarinic Cholinergic Receptors | Antagonist | Anticholinergic side effects. psiquiatriainfantil.com.br |

| Histamine H1 Receptors | Antagonist | Sedative effects. psiquiatriainfantil.com.br |

| Alpha-1 Adrenergic Receptors | Antagonist | Cardiovascular effects (e.g., orthostatic hypotension). researchgate.net |

Potential for Repurposing in Mechanistic Disease Models (e.g., Neurodegeneration, Microbial Pathogenesis)

The multi-target profile of northioridazine makes it an intriguing candidate for drug repurposing in disease models outside of psychiatry. In the field of neurodegeneration, its parent compound, thioridazine, has been evaluated as a broad-spectrum inhibitor of NADPH oxidases (NOX), enzymes implicated in the oxidative stress characteristic of amyotrophic lateral sclerosis (ALS). victorchang.edu.au In a mouse model of ALS, thioridazine treatment was found to reduce microglia activation markers, although it did not ultimately extend survival. victorchang.edu.au As an active metabolite, northioridazine's contribution to such neuroinflammatory modulation warrants further investigation.

A more extensively studied area for repurposing is in microbial pathogenesis. Numerous non-antibiotic drugs, including phenothiazines like thioridazine, exhibit antimicrobial properties. mdpi.com Thioridazine has shown activity against a range of bacteria, including multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. mdpi.comresearchgate.net A key mechanism underlying this effect is the inhibition of bacterial efflux pumps—transporter proteins that expel antibiotics from the cell, thereby conferring resistance. wikipedia.orgnih.govmdpi.com By blocking these pumps, phenothiazines can potentially restore the efficacy of conventional antibiotics. nih.gov Given that northioridazine is a major active form of thioridazine, it is hypothesized to be a key mediator of this antimicrobial and efflux pump inhibitory action. ethz.ch

Development of Northioridazine Hydrochloride as a Probe for Biological Systems

A chemical probe is a small molecule used with high specificity and potency to study and manipulate a biological target or pathway. nih.govnih.gov With its well-characterized, multi-faceted receptor binding profile, this compound has significant potential to be developed as such a tool. Its high affinity for specific neurotransmitter receptors allows it to be used in research to explore the function and distribution of those targets.

For instance, a radiolabeled version of northioridazine could be synthesized for use in advanced imaging techniques like positron emission tomography (PET). This would enable researchers to visualize dopamine receptor occupancy in the living brain, providing invaluable insights into neuropsychiatric disorders and aiding in the development of new drugs. Furthermore, its polypharmacology can be leveraged to dissect the complex interplay between dopaminergic, adrenergic, and cholinergic signaling pathways. By comparing the cellular and systemic effects of northioridazine to those of highly selective ligands, researchers can elucidate the specific contributions of each target to a given biological outcome.

Future Directions in Synthetic Analog Design for Research Tools

The chemical structure of northioridazine serves as a valuable scaffold for the design and synthesis of new analogs to be used as highly tailored research tools. ijcce.ac.irmdpi.com The principles of structure-activity relationship (SAR) studies, which correlate a molecule's structure with its biological activity, can guide the modification of the phenothiazine nucleus or its piperidine (B6355638) side chain to achieve desired properties. nih.govcollaborativedrug.comnih.gov

Future synthetic efforts could focus on two distinct strategies. The first is to create analogs with enhanced selectivity for a single molecular target. For example, a derivative could be designed to potently block the D2 receptor while having negligible affinity for adrenergic and cholinergic receptors. Such a molecule would be a powerful probe for isolating the precise physiological roles of D2 signaling. The second strategy involves engineering analogs with a deliberately designed multi-target profile to investigate synergistic biological effects. Research into the separate enantiomers of thioridazine has already shown that therapeutic effects and side effects can be segregated, highlighting how subtle structural changes can dramatically alter a compound's biological profile. researchgate.net Creating a library of northioridazine analogs with varied selectivity and potency would provide a sophisticated toolkit for dissecting complex biological systems and identifying novel therapeutic strategies.

Q & A

Basic: What validated analytical methods are recommended for assessing the purity of Northioridazine Hydrochloride?

Answer:

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for purity analysis. Key parameters include:

- Column : C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

- Mobile Phase : Acetonitrile-phosphate buffer (pH 3.0) in a gradient elution.

- Flow Rate : 1.0 mL/min.

- Detection : 254 nm UV wavelength.

For validation, follow ICH guidelines (Q2(R1)) to ensure specificity, linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (recovery 98–102%). Include mass spectrometry (MS) to confirm molecular identity and detect trace impurities .

Advanced: How can researchers resolve discrepancies in pharmacokinetic data across studies involving this compound?

Answer:

Address contradictions by:

- Meta-Analysis : Pool data from multiple studies, adjusting for variables like dosage forms (e.g., tablets vs. solutions) and species-specific metabolism.

- Controlled Replication : Standardize protocols for administration routes (e.g., oral vs. intravenous), sampling intervals, and analytical methods.

- Covariate Analysis : Evaluate factors such as age, gender, or genetic polymorphisms in metabolic enzymes (e.g., CYP450 isoforms) that may alter drug clearance. Use nonlinear mixed-effects modeling (NONMEM) to quantify variability .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing or synthesizing the compound.

- Storage : Store in airtight, light-resistant containers at 2–8°C. Label containers with hazard warnings (e.g., "Suspected Carcinogen").

- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose via approved hazardous waste channels. Document all incidents .

Advanced: What strategies optimize in vitro assays for studying the apoptotic effects of this compound?

Answer:

- Cell Line Selection : Use apoptosis-sensitive lines (e.g., Jurkat T-cells) and validate with positive controls (e.g., staurosporine).

- Dose-Response Design : Test a logarithmic concentration range (0.1–100 µM) to identify IC₅₀ values. Include time-course experiments (24–72 hours).

- Endpoint Validation : Combine Annexin V/PI flow cytometry with caspase-3/7 activity assays. Normalize data to untreated controls and account for solvent toxicity (e.g., DMSO ≤ 0.1%) .

Basic: How is this compound synthesized, and what parameters critically affect yield?

Answer:

A typical synthesis involves:

Reduction : Convert a ketone precursor to the corresponding alcohol using NaBH₄ in ethanol.

Etherification : React with a thiol group under anhydrous conditions (e.g., DMF, 60°C).

Amination : Introduce a tertiary amine via nucleophilic substitution (e.g., dimethylamine, 80°C).

Acidification : Precipitate the hydrochloride salt with HCl gas in diethyl ether.

Critical parameters include solvent purity (>99.9%), reaction temperature control (±2°C), and stoichiometric excess of amines (1.2–1.5 eq) to minimize side products .

Advanced: How can researchers address instability of this compound during long-term storage?

Answer:

- Degradation Studies : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS to identify degradation products (e.g., oxidation byproducts).

- Formulation Adjustments : Add antioxidants (e.g., 0.01% BHT) or lyophilize the compound for enhanced stability.

- Container Screening : Compare amber glass vs. polymer containers to assess light and moisture sensitivity .

Basic: How is the structural identity of this compound confirmed post-synthesis?

Answer:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Match peaks to reference spectra (e.g., δ 7.2–7.5 ppm for aromatic protons).

- IR Spectroscopy : Confirm characteristic bands (e.g., N-H stretch at ~3300 cm⁻¹).

- Mass Spectrometry : Validate molecular ion [M+H]⁺ and fragmentation patterns.

- Elemental Analysis : Ensure C, H, N, Cl content aligns with theoretical values (±0.3%) .

Advanced: How to design dose-response studies that account for this compound’s cytotoxic thresholds?

Answer:

- Pilot Studies : Use 3D cell cultures or organoids to simulate in vivo conditions.

- Dynamic Range : Include concentrations spanning 0.1× to 10× the anticipated therapeutic range.

- Resazurin Assay : Monitor viability in real-time to distinguish cytostatic vs. cytotoxic effects.

- Statistical Models : Apply Hill slope equations to quantify efficacy (EC₅₀) and toxicity (LD₅₀) .

Basic: How to validate a bioanalytical method for quantifying this compound in plasma?

Answer:

- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation (10,000 × g, 10 min).

- LC-MS/MS Setup :

- Column : C8 (50 mm × 2.1 mm, 3 µm).

- Ionization : ESI positive mode.

- Validation Metrics :

Advanced: What experimental controls ensure reproducibility in animal studies evaluating this compound’s efficacy?

Answer:

- Strain Standardization : Use isogenic animals (e.g., C57BL/6 mice) to minimize genetic variability.

- Environmental Controls : Regulate light/dark cycles, diet, and housing density.

- Blinding : Randomize treatment groups and use coded samples for endpoint analyses.

- Positive/Negative Controls : Include a reference drug (e.g., doxorubicin for apoptosis) and vehicle-only groups. Publish raw data and statistical code for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.